molecular formula C20H17ClN4O3 B040311 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline CAS No. 115687-05-3

5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline

Cat. No. B040311
M. Wt: 396.8 g/mol
InChI Key: KLNPVNZJCWIQSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogues similar to 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline involves multiple modification schemes aimed at improving bioavailability and retaining activity. For instance, the introduction of nitrogen atoms into the aromatic ring and the expansion of the ring to a bicyclic tetrahydroisoquinoline moiety have been explored (Rajendra Tangallapally et al., 2006). These modifications have shown to increase absorption and serum half-life, indicating a complex synthesis process that enhances the compound's properties.

Molecular Structure Analysis

The crystal structure of derivatives similar to 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline has been elucidated, revealing intricate details about their molecular framework. For example, compounds have been synthesized and their crystal structures determined to understand their molecular configuration, showcasing the orthorhombic crystal system with specific unit cell parameters (C. Ibiş & N. Deniz, 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline analogues involve interactions with various agents, leading to the formation of new compounds. The reaction with piperazine and morpholine under specific conditions results in selective synthesis of novel derivatives (O. Çakmak et al., 2020). These reactions highlight the chemical versatility and potential for diverse applications of these compounds.

Physical Properties Analysis

The physical properties of these compounds, including their solubility, melting points, and stability, are crucial for their application in various domains. The analysis of these properties is essential for understanding the compound's behavior in different environments and for potential applications in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical agents, pH stability, and electrochemical properties, have been explored to understand the compound's utility in chemical synthesis and potential medicinal applications. Studies have shown that these compounds exhibit significant antimicrobial activity, highlighting their potential as leads for drug development (P. Senthilkumar et al., 2009).

Scientific Research Applications

  • Piperazine and morpholine substituted quinolines, including those similar to 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline, have shown potential as drug candidates for treating diseases such as glaucoma, epilepsy, Alzheimer's, leukemia, and type-2 diabetes mellitus (Çakmak et al., 2020).

  • 4-piperazinylquinoline-linked isatin analogs demonstrate promising anti-breast cancer activity. These compounds cause apoptosis in MCF7 cancer cells but not in MCF10A non-cancer cells (Solomon, Hu, & Lee, 2010).

  • Novel 2-aryl-5-nitroquinolines, which are structurally related to the compound , show potential as bioreductive activation prodrug systems. These systems are promising for the synthesis of fluorescent model drugs (Couch, Burke, Knox, & Moody, 2008).

  • Substituted quinolines and heterocyclo[x,y-c]quinolines have potential as pharmaceutical agents for various diseases, including malaria, heart failure, and antihypertensive treatment (Khodair et al., 1999).

  • Most new phosphoramidate derivatives synthesized from 5-nitroquinolin-8-ol show promising antimicrobial activity. A few of these derivatives also demonstrate promising radical scavenging activity (Reddy et al., 2015).

  • Arylquinolines based on four-ring fused heterocyclic systems can be used as potent and selective 5-HT3 receptor antagonists. The conformational properties of these compounds are influenced by the ring fused at face c (Giorgi, Cappelli, Anzini, & Vomero, 1998).

properties

IUPAC Name

(4-chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c21-15-5-3-14(4-6-15)20(26)24-12-10-23(11-13-24)17-7-8-18(25(27)28)19-16(17)2-1-9-22-19/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNPVNZJCWIQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398200
Record name (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline

CAS RN

115687-05-3
Record name (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CPNQ
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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